molecular formula C12H15NO B8392931 4-Ethyl-2-isopropoxy-benzonitrile

4-Ethyl-2-isopropoxy-benzonitrile

Cat. No.: B8392931
M. Wt: 189.25 g/mol
InChI Key: VTCGQCUVCZZRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-isopropoxy-benzonitrile is a substituted benzonitrile derivative characterized by an ethyl group at the para position (C4) and an isopropoxy group at the ortho position (C2) relative to the nitrile functional group. This compound belongs to a broader class of aromatic nitriles, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability, synthetic versatility, and bioactivity. The ethyl and isopropoxy substituents influence its electronic, steric, and solubility properties, distinguishing it from structurally related analogs.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-ethyl-2-propan-2-yloxybenzonitrile

InChI

InChI=1S/C12H15NO/c1-4-10-5-6-11(8-13)12(7-10)14-9(2)3/h5-7,9H,4H2,1-3H3

InChI Key

VTCGQCUVCZZRHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C#N)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Applications References
This compound C₁₂H₁₅NO 189.26 C2, C4 Nitrile, Ethyl, Isopropoxy Pharmaceutical intermediates, Catalysis N/A
2-((4-Ethylphenoxy)methyl)benzonitrile C₁₆H₁₅NO 237.30 C2 (phenoxy-methyl) Nitrile, Ethyl, Phenoxy Chemical synthesis, Drug development
2-Methyl-2-(4-methylphenoxy)propanoic acid C₁₁H₁₄O₃ 194.23 C4 (methylphenoxy) Carboxylic acid, Methyl Agrochemical research
4-(Methylthio)phenyl-triethylgermyl-benzonitrile (Compound 24) C₂₀H₂₅GeNS 382.11 C4 (methylthio, Ge-substituent) Nitrile, Triethylgermyl, Methylthio Organometallic catalysis
Key Observations:

Substituent Diversity: this compound features an electron-donating isopropoxy group (C2) and a moderately electron-donating ethyl group (C4), which enhance solubility in polar solvents compared to non-polar analogs like 2-((4-ethylphenoxy)methyl)benzonitrile .

Molecular Weight and Polarity: The ethylphenoxy-methyl derivative (237.30 g/mol) has a higher molecular weight than this compound (189.26 g/mol) due to its extended phenoxy-methyl chain .

Synthetic Utility: this compound’s nitrile group enables further functionalization (e.g., hydrolysis to amides or reduction to amines), a trait shared with 2-((4-ethylphenoxy)methyl)benzonitrile . Compound 24’s triethylgermyl group suggests specialized applications in organometallic catalysis, diverging from the pharmaceutical focus of other analogs .

Pharmaceutical Relevance

  • 2-((4-Ethylphenoxy)methyl)benzonitrile: Demonstrated intermediate utility in synthesizing anti-inflammatory agents, with a 2025 study highlighting its role in COX-2 inhibitor development .

Material Science and Catalysis

  • Compound 24 : Exhibits unique reactivity in iridium-catalyzed C–H bond functionalization, enabling selective arylations in acetonitrile-based systems .

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